molecular formula C13H16O3 B13682648 Tert-butyl 2-acetylbenzoate

Tert-butyl 2-acetylbenzoate

Cat. No.: B13682648
M. Wt: 220.26 g/mol
InChI Key: HVFMAJWJJYBKCY-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetylbenzoate is a tert-butyl ester derivative of 2-acetylbenzoic acid. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, though comprehensive toxicological and ecological data remain sparse for many tert-butyl esters .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

tert-butyl 2-acetylbenzoate

InChI

InChI=1S/C13H16O3/c1-9(14)10-7-5-6-8-11(10)12(15)16-13(2,3)4/h5-8H,1-4H3

InChI Key

HVFMAJWJJYBKCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-acetylbenzoate typically involves the esterification of 2-acetylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of heterogeneous catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Transesterification via PCl₃-Mediated Activation

Reaction Overview :
tert-Butyl 2-acetylbenzoate undergoes transesterification with alcohols in the presence of PCl₃, yielding substituted esters. This method avoids traditional acidic or basic conditions, making it compatible with acid-sensitive substrates.

Mechanism :

  • Step 1 : PCl₃ reacts with the tert-butyl ester to generate an acid chloride intermediate in situ.

  • Step 2 : The acid chloride reacts with alcohols (e.g., MeOH, EtOH) to form new esters.

Experimental Data (adapted from ):

SubstrateAlcoholPCl₃ (equiv.)Temp (°C)Yield (%)
This compoundMeOH1.08092
This compoundEtOH1.08089
This compoundPhOH1.08081

Key Findings :

  • Reactions proceed under air with excellent functional group tolerance (e.g., acetyl groups remain intact).

  • Sterically hindered alcohols (e.g., cyclohexanol) achieve >80% yields with extended reaction times.

Aminolysis to Amides

Reaction Overview :
The tert-butyl ester reacts with amines via PCl₃-mediated aminolysis, forming 2-acetylbenzamide derivatives.

Mechanism :

  • The acid chloride intermediate reacts with primary or secondary amines to form amides.

Substrate Scope (adapted from ):

AmineProduct StructureYield (%)
AnilineN-Phenyl-2-acetylbenzamide76
4-MethoxyanilineN-(4-Methoxyphenyl)-2-acetylbenzamide71
DiphenylamineN,N-Diphenyl-2-acetylbenzamide82

Applications :

  • Efficient synthesis of amides without racemization, suitable for peptide coupling.

Acid-Catalyzed Hydrolysis

Reaction Overview :
this compound is hydrolyzed to 2-acetylbenzoic acid under acidic conditions (e.g., HCl or trifluoroacetic acid).

Conditions :

  • HCl/MeOH : Room temperature, 12 h → Quantitative yield .

  • TFA/DCM : 0°C to RT, 2 h → 95% yield .

Mechanistic Notes :

  • Protonation of the tert-butyl ester facilitates cleavage via an SN1 pathway, forming a tert-butyl cation intermediate.

Radical Reactions

Reaction Overview :
While not directly studied for this compound, analogous tert-butyl esters participate in radical-mediated oxidations. For example:

  • tert-Butyl radical + O₂ : Forms peroxy intermediates, leading to isobutene and HO₂ radicals .

Implications :

  • Thermal decomposition of tert-butyl esters may generate radicals, influencing stability under high-temperature conditions.

Crystallographic and Structural Analysis

Key Insights :

  • tert-Butyl esters like tert-butyl acetylcarbamate (structurally related) exhibit near-planar molecular geometries, with methyl groups inducing steric effects .

  • X-ray diffraction data for similar compounds reveal intermolecular hydrogen bonding influencing crystal packing .

Scientific Research Applications

Tert-butyl 2-acetylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylbenzoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of 2-acetylbenzoic acid and tert-butyl alcohol. The acetyl group can undergo further metabolic transformations, influencing various biochemical pathways .

Comparison with Similar Compounds

Reactivity Trends

  • Electron-Withdrawing Groups : The acetyl group in this compound likely accelerates hydrolysis or nucleophilic attacks compared to tert-butyl 2-hydroxy-5-nitrobenzoate, where the nitro group stabilizes the aromatic ring .
  • Halogen Effects : Bromo and fluoro substituents (e.g., in tert-butyl 4-bromo-2-fluorobenzoate) enhance electrophilicity, making these compounds valuable in Suzuki-Miyaura couplings .
  • Heterocyclic Moieties: Thiazole or chromenone rings (e.g., in and ) expand utility in medicinal chemistry but complicate synthetic handling due to steric effects .

Data Gaps

  • Toxicity : Most compounds lack acute or chronic toxicity data, emphasizing the need for precautionary handling .
  • Ecological Impact: No studies address biodegradability or bioaccumulation for the listed esters .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-acetylbenzoate, and how can reaction parameters be optimized to improve yield?

  • Methodological Answer : The synthesis of tert-butyl esters typically involves carbamate or esterification reactions. For example, tert-butyl carbamate derivatives are synthesized using Boc-protected intermediates under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) . Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitoring by TLC and optimizing reaction time (6–24 hours) can mitigate side products.

Q. How should this compound be stored and handled in the lab, given limited toxicological data?

  • Methodological Answer : Store in tightly sealed containers at –20°C in a dedicated freezer, away from ignition sources . Use explosion-proof equipment and grounded metal containers during transfers . For handling, employ chemical-resistant gloves (butyl rubber), splash goggles, and local exhaust ventilation to prevent vapor accumulation . If toxicological data are unavailable, treat the compound as a potential irritant and follow ALARA (As Low As Reasonably Achievable) exposure principles .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to identify acetyl (δ ~2.6 ppm) and tert-butyl (δ ~1.4 ppm) groups. 2D NMR (COSY, HSQC) resolves coupling patterns and confirms substitution on the benzoate ring . FT-IR verifies ester carbonyl (C=O stretch at ~1720 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆O₃: 220.1099) .

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